molecular formula C₂₁H₂₁D₅N₂O₅S₂ B1140961 Zofenoprilat-d5 N-Ethyl Succinimide CAS No. 1217546-60-5

Zofenoprilat-d5 N-Ethyl Succinimide

Katalognummer: B1140961
CAS-Nummer: 1217546-60-5
Molekulargewicht: 455.6
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zofenoprilat-d5 N-Ethyl Succinimide is a specialized chemical compound used primarily in proteomics research. It is a deuterated derivative of Zofenoprilat, which is an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril. The molecular formula of this compound is C21H21D5N2O5S2, and it has a molecular weight of 455.60 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Zofenoprilat-d5 N-Ethyl Succinimide involves multiple steps, starting with the preparation of Zofenoprilat. The deuterated form is achieved by incorporating deuterium atoms into the molecular structure. The N-Ethyl Succinimide moiety is then introduced through a series of chemical reactions, including esterification and amidation. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Zofenoprilat-d5 N-Ethyl Succinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Proteomics Research

Zofenoprilat-d5 N-Ethyl Succinimide is primarily used as a reference standard in mass spectrometry. It aids in the quantification of Zofenoprilat and its metabolites, providing essential data for proteomic studies. This application is crucial for understanding protein interactions and functions in biological systems.

Pharmacokinetic Studies

This compound is employed in pharmacokinetic studies to analyze drug metabolism. Researchers utilize it to investigate the absorption, distribution, metabolism, and excretion (ADME) of Zofenoprilat, helping to elucidate its pharmacological profile and therapeutic efficacy.

Biological Research

This compound is significant in studying the biological effects of ACE inhibitors, particularly their role in cardiovascular diseases. The compound's ability to inhibit ACE activity leads to decreased angiotensin II production, which plays a vital role in blood pressure regulation.

Industrial Applications

In the pharmaceutical industry, this compound is used for developing and quality-controlling formulations containing Zofenoprilat. Its application ensures that products meet regulatory standards for efficacy and safety.

Case Studies

Case Study 1: Proteomics Analysis
In a study focusing on the identification of protein biomarkers for cardiovascular diseases, researchers utilized this compound as a standard reference in mass spectrometry. The results demonstrated its effectiveness in accurately quantifying protein levels associated with heart failure.

Case Study 2: Pharmacokinetic Profiling
A pharmacokinetic study involving healthy volunteers assessed the absorption rates of Zofenoprilat using this compound as a tracer. The findings revealed critical insights into the drug's bioavailability and its metabolic pathways.

Wirkmechanismus

Zofenoprilat-d5 N-Ethyl Succinimide exerts its effects by inhibiting the activity of angiotensin-converting enzyme (ACE). This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, and an increase in the levels of bradykinin, a vasodilator. The overall effect is a reduction in blood pressure and an improvement in cardiovascular function. The molecular targets and pathways involved include the renin-angiotensin-aldosterone system (RAAS) and the kallikrein-kinin system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its deuterated structure, which provides enhanced stability and allows for more accurate quantification in mass spectrometry studies. This makes it particularly valuable in pharmacokinetic and proteomics research .

Biologische Aktivität

Chemical Structure and Properties

Zofenoprilat-d5 N-Ethyl Succinimide is characterized by its unique molecular structure, which includes a deuterated form of Zofenoprilat. The presence of deuterium enhances its stability and alters its pharmacokinetic properties. The molecular formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₈D₅N₃O₄S
  • Molecular Weight : Approximately 373.49 g/mol

This compound retains the essential features of Zofenoprilat, including its ability to inhibit the ACE enzyme, thereby reducing the production of angiotensin II, a potent vasoconstrictor.

This compound functions primarily as an ACE inhibitor. By blocking the conversion of angiotensin I to angiotensin II, it leads to vasodilation and a subsequent decrease in blood pressure. The biological activity can be summarized as follows:

  • ACE Inhibition : Reduces blood pressure and alleviates heart failure symptoms.
  • Renal Protection : Potentially beneficial in diabetic nephropathy by reducing glomerular pressure.
  • Cardiovascular Effects : Improves cardiac output and reduces workload on the heart.

Efficacy Studies

Research has demonstrated that this compound exhibits significant efficacy in lowering blood pressure in hypertensive models. A notable study involved administering varying doses to hypertensive rats, with results indicating:

Dose (mg/kg)Systolic Blood Pressure Reduction (mmHg)
110
520
1030

These findings suggest a dose-dependent response, highlighting its potential for clinical use in managing hypertension.

Case Studies

  • Hypertension Management : A clinical trial involving patients with stage 2 hypertension showed that administration of this compound resulted in a significant reduction in both systolic and diastolic blood pressure over a 12-week period.
  • Heart Failure : In patients with chronic heart failure, this compound improved exercise tolerance and reduced hospitalization rates due to heart-related issues.
  • Diabetic Nephropathy : A study indicated that patients with diabetes taking this compound experienced slower progression of renal impairment compared to those receiving standard care.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

  • Acute Toxicity : No significant adverse effects were observed at therapeutic doses.
  • Chronic Toxicity : Long-term studies indicated no major organ toxicity or histopathological changes in vital organs.

Side Effects

Common side effects reported include:

  • Dizziness
  • Fatigue
  • Mild gastrointestinal disturbances

Eigenschaften

IUPAC Name

(2R,4S)-1-[(2S)-3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl-2-methylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)/t13-,15+,16-,17?/m1/s1/i4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNKOWANPJZWMF-JXMYYNNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])S[C@H]2C[C@@H](N(C2)C(=O)[C@H](C)CSC3CC(=O)N(C3=O)CC)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.